molecular formula C21H23FN2O3S2 B2994000 (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007181-41-0

(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2994000
CAS RN: 1007181-41-0
M. Wt: 434.54
InChI Key: VZSXRJYMKPXLGO-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H23FN2O3S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Agent Development

  • Synthesis of Antimicrobial Compounds : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Cancer Research

  • Cytotoxic Activity Against Cancer : Ghorab et al. (2015) synthesized sulfonamide derivatives showing potent anticancer activity against breast and colon cancer cell lines. One of the compounds showed significant potency compared to a reference drug (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
  • Anti-Lung Cancer Activity : Hammam et al. (2005) developed novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Pharmacological and Medicinal Chemistry

  • Inhibition of Phosphoinositide 3-kinase/mammalian Target of Rapamycin (PI3K/mTOR) : Stec et al. (2011) researched inhibitors of PI3Kα and mTOR, revealing that specific analogues to benzothiazole showed similar in vitro potency and in vivo efficacy with improved metabolic stability (Stec et al., 2011).
  • Antimalarial Sulfonamides as COVID-19 Drug : A study by Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. One compound exhibited excellent antimalarial activity with promising selectivity index due to its quinoxaline moiety (Fahim & Ismael, 2021).

Anticonvulsant Agent Synthesis

Enzyme Inhibition Studies

Kinase Inhibitory and Anticancer Activities

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S2/c1-4-11-24-18-10-5-15(14(2)3)12-19(18)28-21(24)23-20(25)13-29(26,27)17-8-6-16(22)7-9-17/h5-10,12,14H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSXRJYMKPXLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.